Bis(4-isocyanatocyclohexyl)methane

Catalog No.
S584740
CAS No.
5124-30-1
M.F
C15H22N2O2
M. Wt
262.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-isocyanatocyclohexyl)methane

CAS Number

5124-30-1

Product Name

Bis(4-isocyanatocyclohexyl)methane

IUPAC Name

1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

InChI

InChI=1S/C15H22N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h12-15H,1-9H2

InChI Key

KORSJDCBLAPZEQ-UHFFFAOYSA-N

SMILES

C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O

solubility

Reacts with water (NIOSH, 2016)
Soluble in acetone
Reacts

Synonyms

4,4'-diisocyanatodicyclohexylmethane, 4,4-methylene biscyclohexyl diisocyanate, dicyclohexylmethane-4,4'-diisocyanate, HMDI cpd, Hylene W, methylene bis(4-cyclohexylisocyanate), methylene bis(4-cyclohexylisocyanate), (trans-trans)-isomer

Canonical SMILES

C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O

The exact mass of the compound Bis(4-isocyanatocyclohexyl)methane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as reacts with water (niosh, 2016)soluble in acetonereacts. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(4-isocyanatocyclohexyl)methane, also known as H12MDI or HMDI (CAS: 5124-30-1), is a cycloaliphatic diisocyanate widely used as a monomer for high-performance polyurethanes (PUs). Unlike aromatic isocyanates such as MDI and TDI, HMDI's saturated ring structure provides exceptional resistance to UV degradation and yellowing, making it a critical precursor for applications requiring long-term color stability and weatherability. Polyurethanes derived from HMDI are noted for their excellent light stability, hydrolytic resistance, and biocompatibility, distinguishing them from materials made with common aromatic substitutes.

Direct substitution of HMDI with more common aromatic diisocyanates like Methylene Diphenyl Diisocyanate (MDI) or Toluene Diisocyanate (TDI) is impractical for applications requiring outdoor durability. Polyurethanes based on MDI and TDI yellow and degrade upon UV exposure due to their aromatic ring structures, a failure mode not present in HMDI-based systems. This makes aromatic isocyanates unsuitable for color-stable coatings, elastomers, and sealants intended for exterior use. Furthermore, the reactivity of HMDI is significantly lower than that of MDI, providing a longer pot life and a wider processing window, which is a critical parameter in many manufacturing workflows. Attempting a direct swap without reformulating catalysts and adjusting process temperatures will lead to drastic changes in cure times and final material properties.

Superior UV Stability and Color Retention Over Aromatic MDI

In a direct comparison of thermoplastic polyurethanes (TPUs), the formulation based on HMDI demonstrated markedly reduced yellowing after UV exposure compared to an analogous MDI-based TPU. After 48 hours of UV exposure, the HMDI-based material showed a significantly lower increase in yellowness index, a key indicator of photodegradation that aromatic isocyanates are known for.

Evidence DimensionYellowness Index Increase (ΔYI)
Target Compound DataSignificantly lower increase in yellowness index
Comparator Or BaselineMDI-based TPU: Higher increase in yellowness index
Quantified DifferenceQualitatively described as 'remarkably reduced' over MDI.
ConditionsThermoplastic polyurethane (TPU) films exposed to UV radiation for 48 hours.

For any product where long-term color stability and outdoor durability are required, this evidence justifies the selection of HMDI over lower-cost aromatic isocyanates like MDI.

Enhanced Thermal Stability Compared to Other Aliphatic Isocyanates

Thermogravimetric analysis (TGA) of castor oil-based water-borne polyurethane dispersions showed that HMDI-based materials exhibit higher thermal stability than those based on another common cycloaliphatic isocyanate, Isophorone Diisocyanate (IPDI). The maximum degradation temperature for the HMDI-based series was observed at 600 °C, whereas the IPDI-based series reached maximum degradation at 500 °C.

Evidence DimensionMaximum Degradation Temperature (°C)
Target Compound Data600 °C
Comparator Or BaselineIPDI-based polyurethane: 500 °C
Quantified Difference100 °C higher degradation temperature
ConditionsThermogravimetric analysis (TGA) of water-borne polyurethane dispersions.

This 100 °C advantage in thermal stability allows HMDI-based materials to be used in more demanding, higher-temperature applications where IPDI-based alternatives would fail.

Controllable Reactivity for Improved Processability vs. MDI

The reaction rate of HMDI with an alcohol (n-octanol) is dramatically lower than that of MDI under uncatalyzed conditions at 80°C. This lower intrinsic reactivity provides a significantly longer pot life and better flow, which is critical for processing applications like coatings and cast elastomers. The reactivity of HMDI can be precisely controlled and accelerated to match that of MDI with the addition of a minimal amount of catalyst (e.g., 0.01% DBTDL), offering formulation flexibility that is not possible with the inherently fast-reacting MDI.

Evidence DimensionRelative Reaction Rate (Uncatalyzed)
Target Compound DataDramatically reduced reaction rate compared to MDI
Comparator Or BaselineMDI: High reaction rate
Quantified DifferenceHMDI requires only 0.01% DBTDL catalyst to match the conversion profile of uncatalyzed MDI.
ConditionsReaction with n-octanol in a 55% solution of MOP-Ac at 80°C.

This allows for a wider processing window, reducing material waste and improving handling for applications requiring controlled curing, a key advantage over the rapid, less forgiving cure profile of MDI.

Superior Adhesion Strength in Polyurethane Formulations

In a systematic study comparing polyurethanes synthesized from five common isocyanates, the HMDI-based formulation demonstrated the best adhesion properties. It exhibited the highest lap shear strength, a standard measure of adhesive performance.

Evidence DimensionLap Shear Strength (MPa)
Target Compound Data7.9 MPa
Comparator Or BaselineMDI, TDI, HDI, and IPDI-based polyurethanes (specific values for each not detailed in abstract, but HMDI was highest).
Quantified DifferenceHighest among the five tested isocyanates.
ConditionsPolyurethane synthesized with polytetramethylene ether glycol (PTMG) and 1,4-butanediol (BDO).

For developing high-strength adhesives and sealants, HMDI provides a measurable performance advantage in bond strength over other common aromatic and aliphatic isocyanates.

Outdoor and Automotive Coatings Requiring Long-Term Weatherability

HMDI is the precursor of choice for high-performance topcoats on vehicles, architectural elements, and industrial equipment. Its inherent resistance to UV degradation prevents the yellowing and chalking seen in MDI-based alternatives, ensuring long-term color and gloss retention in outdoor environments.

High-Performance Adhesives and Sealants

Where bond strength is a critical performance metric, HMDI-based polyurethanes provide a quantifiable advantage. Their documented superior lap shear strength makes them suitable for demanding adhesive applications in construction and manufacturing where other isocyanates may not meet performance requirements.

Biomedical Elastomers and Encapsulants

Due to the established biocompatibility and superior hydrolytic stability of the resulting polyurethanes, HMDI is frequently selected for medical devices, implants, and encapsulants. Its stability in aqueous environments is superior to many alternatives, ensuring the integrity and safety of the final device.

Cast Elastomers with Demanding Processing Windows

The lower, more controllable reactivity of HMDI compared to aromatic isocyanates allows for the production of complex cast elastomer parts. The longer pot life facilitates complete mold filling and degassing, reducing defects and improving part-to-part consistency in workflows where MDI's rapid cure would be problematic.

Physical Description

1,1-methylene bis(4-isocyanatocyclohexane) is a clear colorless to light-yellow liquid. (NIOSH, 2016)
Liquid; PelletsLargeCrystals
Clear, colorless to light-yellow liquid.

Color/Form

Clear, colorless to light-yellow liquid

XLogP3

5.3

Flash Point

greater than 395 °F (NIOSH, 2016)
>395°F

Density

1.07 at 77 °F (NIOSH, 2016)
1.066 g/cu cm
1.07 at 77°F
(77°F): 1.07

LogP

log Kow = 6.11 (est)

Melting Point

less than 14 °F (NIOSH, 2016)
<14°F

UNII

6Y80AJA84R

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

0.001 mm Hg at 77 °F (NIOSH, 2016)
2.33X10-5 mm Hg at 25 °C (est)
0.001 mmHg at 77°F
(77°F): 0.001 mmHg

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

5124-30-1
13622-90-7
17901-48-3
18937-00-3
39444-87-6

Wikipedia

Dicyclohexylmethane-4,4'-diisocyanate

General Manufacturing Information

Cyclohexane, 1,1'-methylenebis[4-isocyanato-, (trans,trans)-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Adhesive manufacturing
All other basic organic chemical manufacturing
Paint and coating manufacturing
Cyclohexane, 1,1'-methylenebis[4-isocyanato-: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 5525, Issue 1; Procedure: high performace liquid chromatography, ultraviolet/fluorescence detection; Analyte: MAP (1-(9-anthracenylmethyl)piperazine) derivatives of isocyanates; Matrix: air; Detection Limit: 0.2 nmole NCO per species per sample (0.2 nmole NCO equals 0.017 ug HDI per sample).
Method: OSHA PV2092; Procedure: high performance liquid chromatography using an ultraviolet or fluorescence detector; Analyte: methylene bis(4-cyclohexylisocyanate); Matrix: air; Detection Limit: 0.4 ug/cu m.

Dates

Last modified: 08-15-2023

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